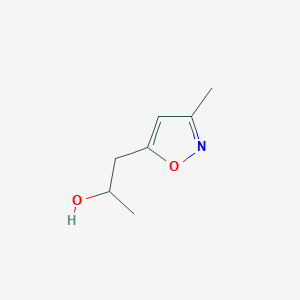

1-(3-Methylisoxazol-5-yl)propan-2-ol

Descripción

1-(3-Methylisoxazol-5-yl)propan-2-ol is a secondary alcohol derivative featuring a 3-methylisoxazole moiety attached to a propan-2-ol backbone. The propan-2-ol group introduces hydrogen-bonding capacity, which may influence solubility and receptor interactions.

Propiedades

IUPAC Name |

1-(3-methyl-1,2-oxazol-5-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-5-3-7(10-8-5)4-6(2)9/h3,6,9H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTYDQUEZYJCNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CC(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(3-Methylisoxazol-5-yl)propan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of 3-methylisoxazole with propylene oxide under basic conditions. The reaction typically requires a catalyst such as potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-(3-Methylisoxazol-5-yl)propan-2-ol may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Methylisoxazol-5-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Thionyl chloride for chlorination, phosphorus tribromide for bromination.

Major Products Formed:

Oxidation: 1-(3-Methylisoxazol-5-yl)propan-2-one.

Reduction: 1-(3-Methylisoxazol-5-yl)propan-2-ol.

Substitution: 1-(3-Methylisoxazol-5-yl)propan-2-chloride, 1-(3-Methylisoxazol-5-yl)propan-2-bromide.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Studies have shown that 1-(3-Methylisoxazol-5-yl)propan-2-ol exhibits significant antimicrobial properties against various bacterial strains. In vitro tests indicate its effectiveness in inhibiting bacterial growth, suggesting potential use in developing new antibiotics.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α in human blood cell cultures. This property positions it as a candidate for treating inflammatory diseases.

- Immunosuppressive Properties : The compound has demonstrated the ability to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs), which could have implications for autoimmune diseases and organ transplantation therapies.

Organic Synthesis

1-(3-Methylisoxazol-5-yl)propan-2-ol serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It can be utilized in the synthesis of various derivatives and analogs, facilitating the development of more complex chemical entities. This application is particularly relevant in pharmaceutical research where structural modifications can lead to enhanced biological activity .

Material Science

The compound's unique chemical structure allows for its use in developing specialty chemicals and materials:

- Polymer Chemistry : Its incorporation into polymer matrices may enhance material properties, such as thermal stability and mechanical strength. Research is ongoing to explore these applications further.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of 1-(3-Methylisoxazol-5-yl)propan-2-ol demonstrated its effectiveness against strains of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results that warrant further investigation into clinical applications.

Case Study 2: Anti-inflammatory Mechanisms

In a controlled experiment involving human blood cultures stimulated with lipopolysaccharides (LPS), the compound significantly reduced TNF-α levels. This finding highlights its potential role in managing inflammatory responses and suggests a pathway for developing anti-inflammatory drugs.

Case Study 3: Immunosuppressive Activity

Research focusing on PBMC proliferation revealed that 1-(3-Methylisoxazol-5-yl)propan-2-ol effectively inhibited cell division induced by phytohemagglutinin (PHA). This immunosuppressive effect could be pivotal for therapies aimed at transplant rejection and autoimmune disorders.

Mecanismo De Acción

The mechanism of action of 1-(3-Methylisoxazol-5-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparación Con Compuestos Similares

1-(3-Methylisoxazol-5-yl)propan-2-amine

- Key Difference : The hydroxyl (-OH) group in the target compound is replaced with an amine (-NH2).

1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol (Compound 25)

- Key Differences :

- A benzoimidazole ring replaces the isoxazole moiety.

- A p-tolyloxy group is appended to the propan-2-ol backbone.

- Physicochemical Data :

- Implications : The bulkier benzoimidazole and p-tolyloxy groups increase molecular weight (312 vs. ~169 for the target compound) and lipophilicity, likely reducing aqueous solubility but enhancing membrane permeability .

(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol

- Key Differences: An indole ring with methoxy substituents replaces the isoxazole. A methoxyphenoxy-ethylamino group is introduced.

- Biological Activity: Exhibits α1-, α2-, and β1-adrenoceptor binding affinity, antiarrhythmic, and hypotensive effects .

- Implications: The indole and methoxyphenoxy groups contribute to diverse receptor interactions, suggesting the target compound’s isoxazole moiety may offer selectivity for distinct targets (e.g., enzymes over adrenoceptors) .

Physicochemical and Pharmacokinetic Properties

- Key Observations :

- The target compound’s lower molecular weight and simpler structure may favor better metabolic stability compared to bulkier analogs like Compound 23.

- Isoxazole-containing derivatives in patent applications (e.g., pyrrolidine carboxamides) demonstrate enhanced metabolic resistance in vivo, suggesting similar advantages for the target compound .

Actividad Biológica

1-(3-Methylisoxazol-5-yl)propan-2-ol is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-(3-Methylisoxazol-5-yl)propan-2-ol is characterized by the following structural formula:

This compound features an isoxazole ring, which is known for its role in various pharmacological activities. The presence of the hydroxyl group on the propanol moiety enhances its solubility and biological interactions.

Antiproliferative Effects

Research indicates that derivatives of isoxazole, including 1-(3-Methylisoxazol-5-yl)propan-2-ol, exhibit significant antiproliferative effects against various cancer cell lines. For example, a study demonstrated that compounds with similar structures inhibited the proliferation of human peripheral blood lymphocytes induced by phytohemagglutinin A (PHA) .

Table 1: Antiproliferative Activity Against Selected Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(3-Methylisoxazol-5-yl)propan-2-ol | A549 | 50 | Induction of apoptosis via caspase activation |

| Isoxazole Derivative MM3 | Jurkat | 25 | Inhibition of TNFα production |

| Isoxazole Derivative SCM9 | Mouse Splenocytes | 30 | Modulation of immune response |

Immunosuppressive Properties

The immunosuppressive properties of isoxazole derivatives have been explored extensively. For instance, 1-(3-Methylisoxazol-5-yl)propan-2-ol has been shown to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor (TNFα) production in human whole blood cultures . This suggests potential therapeutic applications in autoimmune disorders.

The biological activity of 1-(3-Methylisoxazol-5-yl)propan-2-ol can be attributed to its interaction with specific molecular targets. The compound likely exerts its effects through:

- Caspase Activation : Inducing apoptosis in cancer cells by upregulating caspase expression.

- Cytokine Modulation : Inhibiting pro-inflammatory cytokines such as TNFα, which plays a critical role in inflammation and immune response .

- Cell Signaling Pathways : Influencing various signaling pathways involved in cell survival and proliferation .

Study on Anticancer Activity

A notable study investigated the anticancer activity of several isoxazole derivatives, including 1-(3-Methylisoxazol-5-yl)propan-2-ol. The results indicated a dose-dependent inhibition of cell proliferation across multiple cancer cell lines, with the compound showing promising activity against A549 lung cancer cells .

Immunomodulatory Effects

Another study focused on the immunomodulatory effects of this compound. It demonstrated that treatment with 1-(3-Methylisoxazol-5-yl)propan-2-ol significantly reduced TNFα levels in LPS-stimulated human blood cultures, highlighting its potential as an immunosuppressive agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.